Lipophilicity Differentiation: XLogP3 Comparison of Pyrrolidinyl vs. Morpholino and Piperidino Pyridyl Acrylates
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate exhibits a computed XLogP3 value of 2.4 [1], positioning it in the optimal lipophilicity range for blood-brain barrier penetration (typically XLogP 2.0–3.5) while maintaining aqueous solubility. By comparison, the morpholino analog (ethyl 3-(6-morpholino-3-pyridyl)acrylate) is estimated to have XLogP3 approximately 0.6–0.9 units lower (estimated 1.5–1.8) due to the oxygen atom in the morpholine ring, which introduces greater polarity and reduces membrane partitioning [2]. The piperidino analog is estimated to have a higher XLogP3 (approximately 2.8–3.0) due to the additional methylene group, potentially increasing non-specific protein binding. This 0.4–0.9 unit difference in XLogP3 translates to a predicted 2.5–8 fold difference in octanol-water partition coefficient, directly impacting compound distribution in cellular and in vivo models.
| Evidence Dimension | Lipophilicity (XLogP3 computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Morpholino analog: XLogP3 ≈ 1.5–1.8 (estimated); Piperidino analog: XLogP3 ≈ 2.8–3.0 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.9 vs. morpholino analog; ΔXLogP3 = -0.4 to -0.6 vs. piperidino analog |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator values estimated based on structural fragment contributions |
Why This Matters
This lipophilicity difference predicts a 2.5–8 fold variation in membrane partitioning, meaning substitution with the morpholino or piperidino analog would alter cellular uptake and intracellular distribution in biological assays, confounding SAR interpretation.
- [1] PubChem Compound Summary CID 37030106. Computed Properties: XLogP3-AA = 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/37030106 View Source
- [2] Class-level inference: XLogP3 values for morpholino and piperidino analogs estimated based on established fragment-based logP contribution differences between pyrrolidine, piperidine, and morpholine substituents as documented in medicinal chemistry literature (e.g., Leo A, Hansch C, Elkins D. Chem Rev. 1971;71(6):525-616). View Source
